molecular formula C12H10BrNO B14769367 2-(3-Bromo-phenoxy)-phenylamine

2-(3-Bromo-phenoxy)-phenylamine

Cat. No.: B14769367
M. Wt: 264.12 g/mol
InChI Key: IWWRFGUHEJQUJG-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenoxy)-phenylamine is an organic compound that consists of a phenylamine group attached to a phenoxy group, which is further substituted with a bromine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-phenoxy)-phenylamine can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with aniline in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Bromophenol+AnilineK2CO3,DMF,HeatThis compound\text{3-Bromophenol} + \text{Aniline} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 3-Bromophenol+AnilineK2​CO3​,DMF,Heat​this compound

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy-phenylamine derivatives.

Scientific Research Applications

2-(3-Bromo-phenoxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Bromo-phenoxy)-phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its molecular targets.

Comparison with Similar Compounds

  • 2-(4-Bromo-phenoxy)-phenylamine
  • 2-(2-Bromo-phenoxy)-phenylamine
  • 2-(3-Chloro-phenoxy)-phenylamine

Comparison: 2-(3-Bromo-phenoxy)-phenylamine is unique due to the position of the bromine atom, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-(3-bromophenoxy)aniline

InChI

InChI=1S/C12H10BrNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2

InChI Key

IWWRFGUHEJQUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br

Origin of Product

United States

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